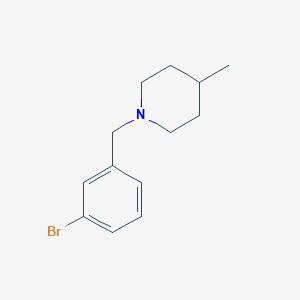

1-(3-Bromobenzyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-Bromobenzyl)-4-methylpiperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various bromobenzyl compounds and piperidine derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the paper titled "Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine" discusses the structure elucidation of a bromobenzylpiperazine, which is related to the compound due to the presence of a bromobenzyl moiety.

Synthesis Analysis

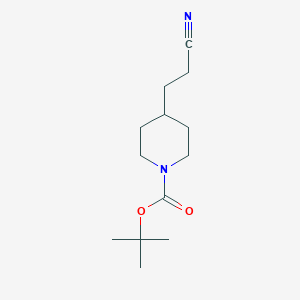

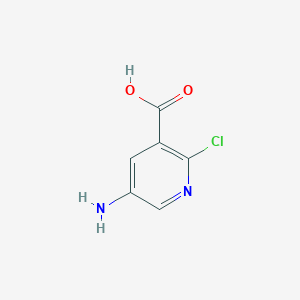

The synthesis of related compounds involves multiple steps, including bromination, alkylation, and formation of the piperidine ring. For example, the synthesis of "Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate" involves lithium–bromine exchange, addition of lithiate to an aldehyde, and a Pd-catalyzed alkoxycarbonylation step. These methods could potentially be adapted for the synthesis of "1-(3-Bromobenzyl)-4-methylpiperidine" by choosing appropriate starting materials and reaction conditions.

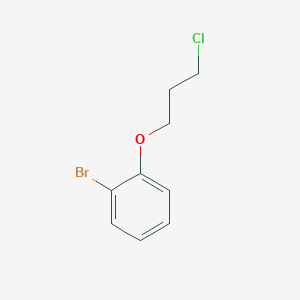

Molecular Structure Analysis

The molecular structure of bromobenzyl compounds and piperidine derivatives can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and theoretical calculations. For instance, the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized using single-crystal X-ray analysis and NMR, which are essential tools for determining the structure of "1-(3-Bromobenzyl)-4-methylpiperidine."

Chemical Reactions Analysis

The chemical reactions involving bromobenzyl compounds and piperidine derivatives can be complex. For example, the Stevens rearrangement of a trimethylpiperidinium chloride and the reactions of thiobenzoylpiperidine with alkyl halides demonstrate the reactivity of the piperidine ring and the potential for substitution reactions at the benzyl position. These reactions could provide insights into the reactivity of "1-(3-Bromobenzyl)-4-methylpiperidine."

Physical and Chemical Properties Analysis

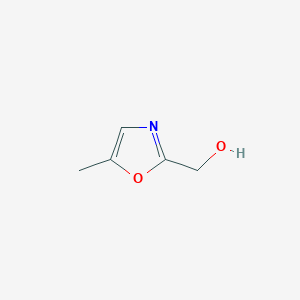

The physical and chemical properties of bromobenzyl compounds and piperidine derivatives can be inferred from related studies. For example, the synthesis and characterization of poly(iminophenol)s derived from 4-bromobenzaldehyde provide information on the thermal, optical, electrochemical, and fluorescent properties of bromobenzyl compounds. These properties are crucial for understanding the behavior of "1-(3-Bromobenzyl)-4-methylpiperidine" in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Methodologies

- Synthesis Techniques : A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that, like "1-(3-Bromobenzyl)-4-methylpiperidine," involves bromination and could share synthetic pathways or applications in the development of pharmaceuticals or materials (Qiu et al., 2009).

Environmental and Health Impacts of Brominated Compounds

- Environmental Persistence and Toxicity : Research on parabens, which can be structurally related to other benzyl derivatives, indicates their environmental persistence and potential health effects. This suggests the importance of understanding the environmental behavior of brominated compounds, including potentially "1-(3-Bromobenzyl)-4-methylpiperidine" (Haman et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 1-(3-Bromobenzyl)-4-methylpiperidine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

1-(3-Bromobenzyl)-4-methylpiperidine interacts with tubulin, perturbing its tertiary structure . The compound’s interaction with tubulin was studied using spectrofluorimetry .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting the normal architecture of microtubules, the compound may inhibit cell proliferation and affect the clonogenic potential of cells .

Result of Action

The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of normal microtubule architecture in cells is a peculiar feature of the compound’s action .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature.

Eigenschaften

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPMCBFMFIKNOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)